molecular formula C18H25BrN2O2 B12231233 3-(2-Bromophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one

3-(2-Bromophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one

Cat. No.: B12231233
M. Wt: 381.3 g/mol
InChI Key: FZDWVXVJFDKRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is a complex organic compound that features a bromophenyl group, an oxolan ring, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation reaction with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-(2-bromophenyl)propan-1-one.

    Synthesis of the Diazepane Ring: The diazepane ring is synthesized separately through a cyclization reaction involving 1,4-diaminobutane and a suitable dihalide, such as 1,4-dibromobutane, under basic conditions.

    Formation of the Oxolan Ring: The oxolan ring is formed by the cyclization of 1,3-dihydroxypropane under acidic conditions.

    Coupling of Intermediates: The final step involves coupling the bromophenyl intermediate with the diazepane and oxolan intermediates through a nucleophilic substitution reaction, typically using a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the oxolan ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted bromophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Bromophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure can impart desirable characteristics to these materials, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the diazepane ring can form hydrogen bonds with polar residues. The oxolan ring can enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one: Similar structure but with a fluorine atom instead of bromine.

    3-(2-Iodophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 3-(2-Bromophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one lies in the presence of the bromine atom, which can influence the compound’s reactivity and interactions. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and iodine can lead to different chemical behaviors and biological activities.

Properties

Molecular Formula

C18H25BrN2O2

Molecular Weight

381.3 g/mol

IUPAC Name

3-(2-bromophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one

InChI

InChI=1S/C18H25BrN2O2/c19-17-5-2-1-4-15(17)6-7-18(22)21-10-3-9-20(11-12-21)16-8-13-23-14-16/h1-2,4-5,16H,3,6-14H2

InChI Key

FZDWVXVJFDKRMT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C(=O)CCC2=CC=CC=C2Br)C3CCOC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.